3,3-Bis(4-chlorophenoxy)-3H-diazirene
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Overview
Description
3,3-Bis(4-chlorophenoxy)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of two 4-chlorophenoxy groups attached to the diazirine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-chlorophenoxy)-3H-diazirine typically involves the reaction of 4-chlorophenol with a suitable diazirine precursor
Industrial Production Methods: Industrial production of 3,3-Bis(4-chlorophenoxy)-3H-diazirine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: 3,3-Bis(4-chlorophenoxy)-3H-diazirine can undergo oxidation reactions, typically resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazirine ring into more stable amine derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the diazirine ring.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the 4-chlorophenoxy groups.
Scientific Research Applications
3,3-Bis(4-chlorophenoxy)-3H-diazirine has several applications in scientific research:
Chemistry: Used as a photoreactive crosslinker in the study of molecular interactions and the mapping of protein-protein interactions.
Biology: Employed in photoaffinity labeling to study the binding sites of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a tool for studying drug-receptor interactions.
Industry: Utilized in the development of advanced materials and coatings due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 3,3-Bis(4-chlorophenoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property is particularly useful in photoaffinity labeling and crosslinking studies.
Comparison with Similar Compounds
3,3-Bis(4-fluorophenoxy)-3H-diazirine: Similar structure but with fluorine atoms instead of chlorine.
3,3-Bis(4-bromophenoxy)-3H-diazirine: Contains bromine atoms instead of chlorine.
3,3-Bis(4-methylphenoxy)-3H-diazirine: Features methyl groups instead of chlorine.
Uniqueness: 3,3-Bis(4-chlorophenoxy)-3H-diazirine is unique due to the presence of chlorine atoms, which can influence its reactivity and stability. The chlorine atoms can participate in various chemical reactions, making this compound versatile for different applications. Additionally, the diazirine ring’s ability to form reactive intermediates upon light activation sets it apart from many other compounds.
Biological Activity
3,3-Bis(4-chlorophenoxy)-3H-diazirene is a diazirine compound known for its unique reactivity and potential applications in chemical biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in photoaffinity labeling, and relevant case studies.
Chemical Structure and Properties
This compound features a diazirine moiety, which is characterized by a three-membered ring containing two nitrogen atoms. The presence of the chlorophenoxy groups enhances its reactivity, particularly under UV light, facilitating the formation of reactive carbene species.
Mechanisms of Biological Activity
The biological activity of diazirines primarily stems from their ability to form highly reactive intermediates upon photolysis. These intermediates can covalently bind to biomolecules, allowing for the study of protein interactions and localization in living systems.
- Photoaffinity Labeling : Diazirines are widely used in photoaffinity labeling techniques to probe protein interactions. When exposed to UV light, 3H-diazirenes generate carbenes that can insert into C-H bonds of nearby amino acids, enabling the identification of binding partners in complex biological systems .
Applications in Research
- Protein Interaction Studies :
- Drug Development :
- Potential Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties by targeting specific pathways involved in tumor growth. For instance, diazirine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Research Findings
Research has highlighted several key findings regarding the biological activity of diazirines:
- Cytotoxicity : In vitro studies demonstrated that certain diazirine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves triggering apoptotic pathways and disrupting cellular metabolism .
- Binding Studies : Diazirines have been shown to effectively bind to the aryl hydrocarbon receptor (AhR), a target implicated in various diseases including cancer and metabolic disorders. This interaction suggests potential therapeutic applications in modulating AhR activity .
Data Table: Summary of Biological Activities
Properties
CAS No. |
651306-54-6 |
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Molecular Formula |
C13H8Cl2N2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-9-1-5-11(6-2-9)18-13(16-17-13)19-12-7-3-10(15)4-8-12/h1-8H |
InChI Key |
MBVUUNUWCSWTPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2(N=N2)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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